molecular formula C11H11F2NO4S B13720411 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid

4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid

Cat. No.: B13720411
M. Wt: 291.27 g/mol
InChI Key: SKCIJXFLLCSPRH-UHFFFAOYSA-N
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Description

4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid is a chemical compound that features a benzoic acid moiety attached to a 3,3-difluoropyrrolidine-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid typically involves the reaction of 3,3-difluoropyrrolidine-1-sulfonyl chloride with a benzoic acid derivative. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the reactants and products .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3,3-Difluoropyrrolidine-1-sulfonyl chloride: A precursor in the synthesis of 4-(3,3-Difluoropyrrolidine-1-sulfonyl)-benzoic acid.

    Benzoic acid derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the presence of both a difluoropyrrolidine and a sulfonyl group, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C11H11F2NO4S

Molecular Weight

291.27 g/mol

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)sulfonylbenzoic acid

InChI

InChI=1S/C11H11F2NO4S/c12-11(13)5-6-14(7-11)19(17,18)9-3-1-8(2-4-9)10(15)16/h1-4H,5-7H2,(H,15,16)

InChI Key

SKCIJXFLLCSPRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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